molecular formula C8H10O2 B14262039 2-Methoxy-6-methylcyclohexa-2,4-dien-1-one CAS No. 144488-27-7

2-Methoxy-6-methylcyclohexa-2,4-dien-1-one

Cat. No.: B14262039
CAS No.: 144488-27-7
M. Wt: 138.16 g/mol
InChI Key: GROKBQYCDCYWQF-UHFFFAOYSA-N
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Description

2-Methoxy-6-methylcyclohexa-2,4-dien-1-one is an organic compound with a unique structure characterized by a methoxy group and a methyl group attached to a cyclohexa-2,4-dien-1-one ring

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-6-methylcyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield cyclohexenones or cyclohexanones.

    Substitution: Electrophilic substitution reactions can occur at the methoxy or methyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted cyclohexenones, cyclohexanones, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Methoxy-6-methylcyclohexa-2,4-dien-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products, including dyes and polymers.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-methylcyclohexa-2,4-dien-1-one involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The compound can undergo electrophilic attack on its conjugated diene system, leading to the formation of various intermediates and products.

Comparison with Similar Compounds

  • 2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one
  • 2-Methyl-6-(4-methylcyclohexa-1,4-dien-1-yl)hept-2-en-1-ol
  • 2-Methyl-6-(4-methyl-3-cyclohexen-1-yl)hepta-2,5-dien-4-one

Comparison: 2-Methoxy-6-methylcyclohexa-2,4-dien-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

CAS No.

144488-27-7

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

2-methoxy-6-methylcyclohexa-2,4-dien-1-one

InChI

InChI=1S/C8H10O2/c1-6-4-3-5-7(10-2)8(6)9/h3-6H,1-2H3

InChI Key

GROKBQYCDCYWQF-UHFFFAOYSA-N

Canonical SMILES

CC1C=CC=C(C1=O)OC

Origin of Product

United States

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